
4-Isopropylthiazole-5-carbaldehyde
Overview
Description
4-Isopropylthiazole-5-carbaldehyde is a heterocyclic organic compound containing a thiazole ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 5-position Thiazoles are known for their presence in various natural products and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-isopropylthiosemicarbazide with α-halo ketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or copper salts to facilitate the cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Isopropylthiazole-5-carboxylic acid.
Reduction: 4-Isopropylthiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-isopropylthiazole-5-carbaldehyde. Research indicates that compounds containing thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown promising results against hepatocellular carcinoma and breast cancer cell lines, with IC50 values indicating substantial efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cancer Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HePG-2 | 2.33 |
MCF-7 | 3.98 |
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been extensively documented. Compounds derived from this compound have been tested against various bacterial strains, demonstrating significant antibacterial effects. The structure-activity relationship studies suggest that modifications in the thiazole ring can enhance antibacterial potency .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 17 |
Escherichia coli | 19 |
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and antifungal agents. Its ability to undergo further chemical transformations makes it a valuable building block in medicinal chemistry .
Material Science
In material science, thiazole derivatives are utilized in the formulation of coatings and polymers due to their antimicrobial properties. The incorporation of this compound into polymer matrices has been shown to impart enhanced resistance to microbial growth, making it suitable for applications in medical devices and textiles .
Synthesis and Evaluation of Novel Derivatives
A study conducted on the synthesis of novel thiazole derivatives demonstrated the effectiveness of this compound as a precursor for generating compounds with improved biological activities. The synthesized derivatives were evaluated for their anticancer and antimicrobial properties, confirming the versatility of this compound in drug development .
Application in Antimicrobial Coatings
Research into antimicrobial coatings has revealed that incorporating this compound into polyurethane formulations significantly enhances their antibacterial efficacy. This application is particularly relevant for healthcare settings, where infection control is critical .
Mechanism of Action
The mechanism of action of 4-Isopropylthiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethylthiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
4-Phenylthiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
4-Isopropylthiazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs.
Properties
CAS No. |
261710-80-9 |
---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3 |
InChI Key |
CUMFTMHDINTVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=N1)C=O |
Origin of Product |
United States |
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